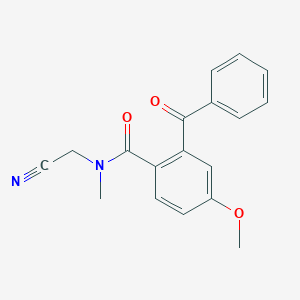
2-Benzoyl-N-(cyanomethyl)-4-methoxy-N-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzoyl-N-(cyanomethyl)-4-methoxy-N-methylbenzamide is an organic compound with a complex structure that includes benzoyl, cyanomethyl, methoxy, and methylbenzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoyl-N-(cyanomethyl)-4-methoxy-N-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-benzoylbenzoic acid with cyanomethyl and methoxy reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization or chromatography to isolate the desired product from by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2-Benzoyl-N-(cyanomethyl)-4-methoxy-N-methylbenzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
2-Benzoyl-N-(cyanomethyl)-4-methoxy-N-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 2-Benzoyl-N-(cyanomethyl)-4-methoxy-N-methylbenzamide exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in cellular pathways and biological processes. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in metabolic and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzoyl-N-(2-hydroxyethyl)-N-methylbenzamide
- 2-Benzoyl-N,N-diethylbenzamide
- 2-Benzoyl-N-methylbenzamide
Uniqueness
2-Benzoyl-N-(cyanomethyl)-4-methoxy-N-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
919475-64-2 |
|---|---|
Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
2-benzoyl-N-(cyanomethyl)-4-methoxy-N-methylbenzamide |
InChI |
InChI=1S/C18H16N2O3/c1-20(11-10-19)18(22)15-9-8-14(23-2)12-16(15)17(21)13-6-4-3-5-7-13/h3-9,12H,11H2,1-2H3 |
InChI Key |
CNTSVYMYTTUQNU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC#N)C(=O)C1=C(C=C(C=C1)OC)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-2-(3-Fluorophenyl)-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B14178100.png)
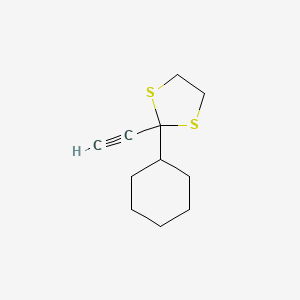
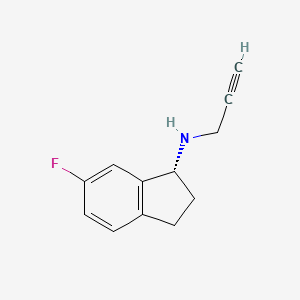
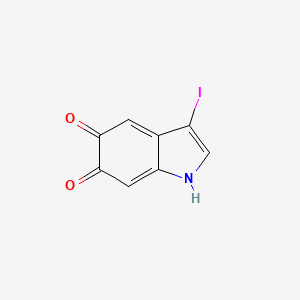

![Ethyl 3-[(2,2-dimethylpropanoyl)oxy]benzoate](/img/structure/B14178131.png)

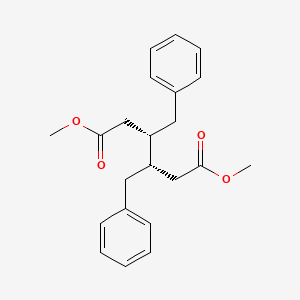
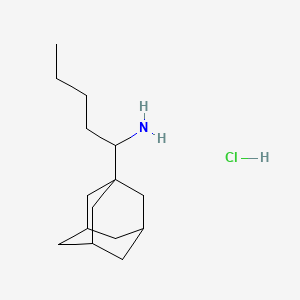
![5-Heptyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14178165.png)

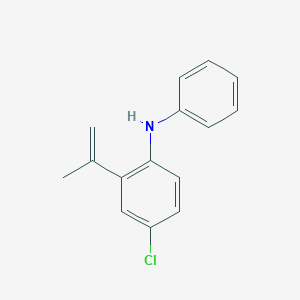
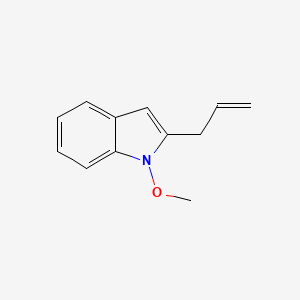
![1-{[(Ethylsulfanyl)carbonyl]oxy}propyl 2-methylpropanoate](/img/structure/B14178187.png)
